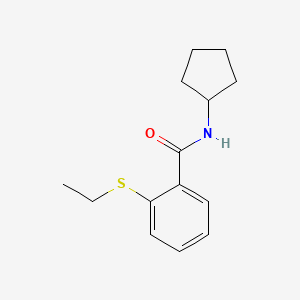

N-cyclopentyl-2-ethylsulfanylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

663186-25-2 |

|---|---|

Molecular Formula |

C14H19NOS |

Molecular Weight |

249.37 g/mol |

IUPAC Name |

N-cyclopentyl-2-ethylsulfanylbenzamide |

InChI |

InChI=1S/C14H19NOS/c1-2-17-13-10-6-5-9-12(13)14(16)15-11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |

InChI Key |

UGBLFRVDPPWGRU-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopentyl 2 Ethylsulfanylbenzamide and Analogs

Historical Development of Synthesis Routes for N-cyclopentyl-2-ethylsulfanylbenzamide Scaffolds

The historical synthesis of N-substituted benzamides has been foundational to the development of routes for more complex structures like this compound. Early methods for amide bond formation primarily relied on the acylation of amines with activated carboxylic acid derivatives. The most common approaches involved the use of acyl chlorides, anhydrides, or esters.

The classical Schotten-Baumann reaction, involving the reaction of an amine with an acyl chloride in the presence of a base, has been a cornerstone of amide synthesis for over a century. In the context of this compound, this would involve the reaction of 2-ethylsulfanylbenzoyl chloride with cyclopentylamine. The requisite 2-ethylsulfanylbenzoyl chloride would typically be prepared from 2-ethylsulfanylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Another established method involves the use of carboxylic acid anhydrides. While less reactive than acyl chlorides, anhydrides offer a milder alternative. The synthesis would proceed by reacting cyclopentylamine with a mixed or symmetric anhydride of 2-ethylsulfanylbenzoic acid.

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to side reactions and decomposition. To overcome this, the development of coupling reagents in the mid-20th century revolutionized amide synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), became widely used to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. The use of such reagents marked a significant advancement, allowing for the synthesis of a broader range of amides with better yields and fewer side products. These foundational methods laid the groundwork for the more sophisticated and optimized strategies employed today.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry offers a diverse toolkit for the construction of amide bonds, with a focus on efficiency, selectivity, and sustainability. These contemporary strategies are directly applicable to the synthesis of this compound.

Convergent and Divergent Synthesis Approaches for this compound

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of analogs. For example, one could begin with 2-mercaptobenzoic acid. This starting material could be alkylated with ethyl iodide to form 2-ethylsulfanylbenzoic acid, which is then coupled with cyclopentylamine. Alternatively, the 2-mercaptobenzoic acid could first be coupled with cyclopentylamine to form N-cyclopentyl-2-mercaptobenzamide, which is then alkylated with various electrophiles (e.g., ethyl iodide, methyl iodide, benzyl bromide) to generate a library of N-cyclopentyl-2-alkylsulfanylbenzamide analogs. This approach is particularly useful for exploring structure-activity relationships (SAR) by systematically modifying a specific part of the molecule.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. Several factors are typically considered:

Coupling Reagents: The choice of coupling reagent can significantly impact the reaction efficiency. While traditional carbodiimides like DCC are effective, they can lead to the formation of difficult-to-remove urea byproducts. Modern uronium- or phosphonium-based reagents like HATU and PyBOP are often preferred for their high reactivity and cleaner reaction profiles.

Solvents: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Common solvents for amide coupling reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can affect the solubility of reagents and the ease of product purification.

Bases: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

Temperature and Reaction Time: Amide coupling reactions are often carried out at room temperature, but gentle heating may be required for less reactive substrates. Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Catalysis: The development of catalytic amidation reactions is an active area of research aimed at improving the sustainability of amide synthesis. Boronic acid catalysts, for instance, have been shown to promote the direct amidation of carboxylic acids and amines, offering a more atom-economical alternative to stoichiometric coupling reagents.

Table 1: Representative Conditions for Amide Coupling Reactions

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1 | DCC/HOBt | DIPEA | DCM | 0 to RT |

| 2 | HATU | DIPEA | DMF | RT |

| 3 | T3P | Pyridine (B92270) | EtOAc | RT |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing its environmental impact. Key considerations include:

Atom Economy: Traditional amide synthesis using coupling reagents often suffers from poor atom economy due to the formation of stoichiometric byproducts. Catalytic methods that generate water as the only byproduct are highly desirable.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents like DCM and DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). In some cases, reactions can be performed under solvent-free conditions.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields in shorter times and with reduced energy consumption compared to conventional heating. Flow chemistry offers another avenue for improved energy efficiency and process control.

Renewable Feedstocks: While not always feasible for complex molecules, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Synthesis of Structurally Related this compound Derivatives

The synthesis of structurally related derivatives is essential for understanding the structure-activity relationship and for optimizing the properties of a lead compound.

Design Principles for this compound Analogs

The design of analogs of this compound is guided by several key principles aimed at modulating its physicochemical and biological properties.

Modification of the N-Cyclopentyl Group: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the effect of size, shape, and lipophilicity on activity. For example, replacing it with a cyclobutyl, cyclohexyl, or isopropyl group can provide insights into the steric requirements of the binding pocket.

Variation of the S-Ethyl Group: The ethylsulfanyl group offers multiple avenues for modification. The ethyl group can be replaced with other alkyl or aryl groups to explore the impact of steric bulk and electronic effects. The sulfur atom itself can be oxidized to a sulfoxide or sulfone, which can alter the compound's polarity and hydrogen bonding capabilities.

Substitution on the Benzene (B151609) Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to modulate the electronic properties and metabolic stability of the molecule.

Bioisosteric Replacement: Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties. For instance, the amide bond could be replaced with a thioamide or a triazole to alter its chemical stability and hydrogen bonding pattern. The sulfur atom could be replaced with an oxygen (ether) or a methylene group (alkyl chain) to investigate the importance of the thioether linkage.

Table 2: Examples of Designed Analogs of this compound

| Analog | Modification | Rationale |

|---|---|---|

| N-cyclohexyl-2-ethylsulfanylbenzamide | N-Cyclopentyl → N-Cyclohexyl | Investigate effect of ring size and lipophilicity. |

| N-cyclopentyl-2-(propylsulfanyl)benzamide | S-Ethyl → S-Propyl | Explore impact of alkyl chain length. |

| N-cyclopentyl-2-(ethylsulfinyl)benzamide | S-Ethyl → S(O)-Ethyl | Modify polarity and hydrogen bonding capacity. |

| 4-Chloro-N-cyclopentyl-2-ethylsulfanylbenzamide | H → 4-Cl on benzene ring | Modulate electronic properties and metabolic stability. |

The systematic application of these design principles, coupled with efficient synthetic methodologies, allows for the generation of diverse libraries of this compound analogs for biological evaluation and the identification of compounds with improved properties.

Stereoselective Synthesis Methodologies for Chiral this compound Analogs

The creation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For analogs of this compound, where chirality can be introduced at various positions, stereoselective synthesis is paramount. Methodologies generally fall into two categories: the use of chiral building blocks (the chiral pool approach) or the application of asymmetric catalysis.

Chiral Pool Synthesis: One of the most direct strategies involves the coupling of a chiral amine or a chiral carboxylic acid derivative. For instance, a chiral cyclopentylamine derivative could be reacted with 2-ethylsulfanylbenzoic acid to yield a diastereomeric mixture that can be separated, or more efficiently, a single enantiomer of a chiral amine can be used to directly produce an enantiomerically enriched product. The synthesis of novel chiral glycinamides from C2-symmetric chiral amines has demonstrated high diastereoselectivity in alkylation reactions, a principle that can be extended to the synthesis of complex benzamide (B126) analogs doi.org.

Asymmetric Catalysis: Catalytic methods offer an elegant and atom-economical approach to stereoselective synthesis. Rhodium-catalyzed asymmetric carbene N-H insertion reactions, for example, have been shown to produce chiral N-alkylated amides with high yields and good enantioselectivities (83–90% ee) nih.gov. This method could be adapted for the synthesis of chiral analogs by reacting a primary benzamide with a suitable carbene precursor.

Another powerful technique is the molybdenum-catalyzed asymmetric allylic alkylation, which has been utilized to construct highly enantioenriched compounds acs.org. This could be applied to precursors of this compound to introduce stereocenters with excellent enantioselectivity. Furthermore, enantioselective oxidative cyclization of N-allyl carboxamides using a chiral iodoarene catalyst can produce highly enantioenriched oxazolines, which are versatile chiral building blocks for further functionalization chemrxiv.org.

Chiral Resolution: In cases where a racemic mixture of a chiral analog is synthesized, chiral resolution can be employed to separate the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation via crystallization wikipedia.org. While potentially laborious, this method remains a staple for obtaining enantiomerically pure compounds wikipedia.org. Dynamic kinetic resolution is a more advanced approach where one enantiomer is selectively reacted while the other is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. Ruthenium catalysts have been effectively used for such racemization processes in the kinetic resolution of chiral amines google.com.

Below is a table summarizing potential strategies for the stereoselective synthesis of chiral analogs.

| Methodology | Description | Potential Chiral Input | Key Features |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Chiral cyclopentylamine derivatives, chiral 2-(alkylthio)benzoic acids. | Direct, relies on the availability of chiral precursors. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction. | Chiral Rhodium, Molybdenum, or Iodoarene catalysts. | High efficiency and enantioselectivity, broad substrate scope. |

| Chiral Resolution | Separates a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid). | Applicable post-synthesis, can be combined with racemization for higher yields. |

Purification and Isolation Techniques for this compound

The isolation of this compound in high purity from a reaction mixture is essential for its characterization and any subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present. Common techniques include extraction, chromatography, and recrystallization.

Liquid-Liquid Extraction: Following synthesis, an initial workup often involves liquid-liquid extraction to separate the crude product from water-soluble byproducts and reagents. The benzamide, being a relatively nonpolar organic molecule, will partition into an organic solvent like ethyl acetate or dichloromethane, while salts and other polar impurities will remain in the aqueous phase.

Column Chromatography: For the removal of closely related impurities, column chromatography is a highly effective technique. For N-substituted benzamides, silica gel is a common stationary phase. The mobile phase, typically a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC) researchgate.net. Studies on substituted benzamides have utilized reversed-phase liquid chromatography to evaluate their properties, indicating that both normal and reversed-phase systems are suitable for purification oup.comoup.com.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures wisc.eduma.edu. A suitable solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor wisc.edu. The resulting crystals are then collected by filtration wisc.edu. The choice of solvent is critical and may require screening of various options, from polar solvents like ethanol to less polar ones like toluene or mixtures thereof.

The table below outlines the primary purification techniques applicable to this compound.

| Technique | Principle | Typical Solvents/Materials | Key Considerations |

| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Water, Ethyl Acetate, Dichloromethane, Brine. | Initial cleanup to remove bulk water-soluble impurities. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradients. | Effective for separating structurally similar compounds. |

| Recrystallization | Difference in solubility of the compound and impurities at varying temperatures. | Ethanol, Isopropanol, Toluene, Heptane, or solvent mixtures. | Excellent for obtaining high-purity crystalline solid material. wisc.eduma.edu |

Advanced Spectroscopic and Structural Elucidation of N Cyclopentyl 2 Ethylsulfanylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-cyclopentyl-2-ethylsulfanylbenzamide Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of its structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

Based on the structure, which comprises a benzamide (B126), a cyclopentyl, and an ethylsulfanyl group, the following ¹H and ¹³C NMR chemical shifts are predicted. The predicted values are based on standard chemical shift ranges for similar functional groups.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.2 - 7.8 | Multiplet | 4H |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet | 1H |

| Cyclopentyl (CH-N) | 4.1 - 4.3 | Multiplet | 1H |

| Ethylsulfanyl (S-CH₂) | 2.8 - 3.0 | Quartet | 2H |

| Cyclopentyl (CH₂) | 1.4 - 2.0 | Multiplet | 8H |

| Ethylsulfanyl (CH₃) | 1.2 - 1.4 | Triplet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-S) | 135 - 140 |

| Aromatic (C-C=O) | 130 - 135 |

| Aromatic (CH) | 120 - 130 |

| Cyclopentyl (CH-N) | 50 - 55 |

| Ethylsulfanyl (S-CH₂) | 25 - 30 |

| Cyclopentyl (CH₂) | 23 - 35 |

| Ethylsulfanyl (CH₃) | 14 - 16 |

Mass Spectrometry (MS) Applications for this compound Characterization

Mass spectrometry (MS) would be crucial for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The predicted molecular weight of the compound (C₁₄H₁₉NOS) is 249.12 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 249.

The fragmentation of benzamides often involves cleavage at the amide bond. For aromatic amides, the formation of a stable benzoyl cation is a common fragmentation pathway. nih.govresearchgate.net The presence of the ethylsulfanyl group would also influence the fragmentation.

Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Structure |

| [M]⁺ | 249 | [C₁₄H₁₉NOS]⁺ |

| [M - C₂H₅]⁺ | 220 | [C₁₂H₁₄NOS]⁺ |

| [M - C₅H₉]⁺ | 180 | [C₉H₁₀NOS]⁺ |

| [C₆H₄C(O)NHC₅H₉]⁺ | 189 | Benzoyl-cyclopentylamide fragment |

| [C₆H₄CSCH₂CH₃]⁺ | 151 | Ethylsulfanylbenzoyl fragment |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

X-ray Crystallography Studies of this compound and its Co-crystals

To date, no public records of X-ray crystallography studies on this compound or its co-crystals have been identified. Such a study would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Furthermore, analysis of the crystal packing could reveal intermolecular interactions, such as hydrogen bonding involving the amide group, which are critical for understanding the compound's physical properties.

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, would allow for the identification of the key functional groups within this compound.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3300 - 3500 (medium) quimicaorganica.orglibretexts.orgspectroscopyonline.com | 3300 - 3500 (weak) | Stretching |

| C-H (Aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) | Stretching |

| C=O (Amide I) | 1630 - 1680 (strong) quimicaorganica.orgspectroscopyonline.comspcmc.ac.in | 1630 - 1680 (medium) | Stretching |

| N-H (Amide II) | 1510 - 1570 (strong) spectroscopyonline.comspcmc.ac.in | 1510 - 1570 (weak) | Bending |

| C=C (Aromatic) | 1450 - 1600 (medium) | 1450 - 1600 (strong) | Stretching |

| C-N | 1200 - 1350 (medium) | 1200 - 1350 (medium) | Stretching |

| C-S (Thioether) | 600 - 800 (weak) | 600 - 800 (strong) royalholloway.ac.uk | Stretching |

The IR spectrum is expected to be dominated by the strong C=O stretching of the amide I band and the N-H bending of the amide II band. spectroscopyonline.comspcmc.ac.in In contrast, the Raman spectrum would likely show strong signals for the aromatic C=C and the C-S stretching vibrations due to the polarizability of these bonds. royalholloway.ac.uk

Molecular Mechanisms of Action and Biological Targets of N Cyclopentyl 2 Ethylsulfanylbenzamide

Mechanistic Elucidation of N-cyclopentyl-2-ethylsulfanylbenzamide at the Molecular Level

Protein-Ligand Interaction Studies (e.g., SPR, ITC) with this compound

Further research and publication in peer-reviewed journals are necessary before a scientifically sound article on the molecular mechanisms of this compound can be composed.

Allosteric Modulation and this compound

Without primary or secondary research sources, any attempt to detail the compound's biological interactions would be speculative and would not meet the required standards of scientific accuracy.

Pre Clinical Pharmacological and Biological Applications of N Cyclopentyl 2 Ethylsulfanylbenzamide Excluding Clinical Human Trial Data, Dosage, and Safety Profiles

In Vitro Biological Activity Profiling of N-cyclopentyl-2-ethylsulfanylbenzamide

There is no available data in the public domain concerning the in vitro biological activity of this compound.

Cell-based Assays and this compound Effects

No studies were found that investigated the effects of this compound in cell-based assays, such as those measuring antiproliferative activity or enzyme inhibition within cell lines.

Enzyme-based Assays and this compound

Information regarding the direct interaction of this compound with specific enzymes in enzyme-based assays is not present in the available scientific literature. This includes, but is not limited to, assays for glucokinase activation or acetylcholinesterase inhibition.

In Vivo Model Studies with this compound

No records of in vivo studies conducted in non-human models involving this compound have been published.

Pharmacodynamic Markers in Pre-clinical Animal Models

There is no information available on the measurement of pharmacodynamic markers in pre-clinical animal models following the administration of this compound.

Efficacy in Disease Models Utilizing this compound

No studies demonstrating the efficacy of this compound, specifically focusing on molecular or cellular outcomes in animal disease models, were found.

This compound as a Chemical Probe

There is no literature to suggest that this compound has been developed or utilized as a chemical probe for biological research.

This compound in Target Validation Studies

Currently, there is a notable absence of publicly available scientific literature detailing the use of this compound in target validation studies. A thorough review of existing research databases and scientific publications did not yield any specific studies that have utilized this compound to identify, characterize, or validate biological targets.

Target validation is a critical step in the drug discovery and development process, where researchers confirm that a specific biological molecule, often a protein or enzyme, is directly involved in a disease pathway and is a viable point for therapeutic intervention. This process frequently involves the use of small molecule probes to modulate the activity of the proposed target and observe the subsequent physiological effects.

While the chemical structure of this compound suggests potential biological activity, without dedicated research, its specific molecular targets and its utility as a tool for target validation remain unknown. Future research would be necessary to explore the pharmacological and biological applications of this compound and to determine if it can serve as a selective modulator for any particular biological target.

Data Tables

Computational Chemistry and Molecular Modeling of N Cyclopentyl 2 Ethylsulfanylbenzamide

Quantum Chemical Calculations for N-cyclopentyl-2-ethylsulfanylbenzamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and reactivity of this compound. Techniques such as Density Functional Theory (DFT) are employed to calculate various electronic descriptors.

Key Electronic Properties of this compound:

| Property | Description | Predicted Value |

| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. | Value not publicly available |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. | Value not publicly available |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical stability and reactivity. A larger gap implies higher stability. | Value not publicly available |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing its solubility and interactions with polar molecules. | Value not publicly available |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. | Value not publicly available |

No publicly available research data specifically details the quantum chemical calculations for this compound. The values in this table are placeholders for where such data would be presented.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and dynamics simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. These computational methods are instrumental in identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Currently, there is no specific information in the public domain identifying the biological targets of this compound. Therefore, molecular docking and dynamics simulation studies for this compound have not been reported. Such studies would typically involve docking the compound into the active site of a known protein and then running simulations to observe the stability of the complex and the key interactions over time.

De Novo Design and Virtual Screening for this compound Analogs

De novo design and virtual screening are computational strategies used to discover new molecules with improved properties based on a starting compound. De novo design involves building new molecular structures from scratch, while virtual screening involves searching large chemical libraries for compounds with similar characteristics to a query molecule.

As the specific biological targets and activity of this compound are not established, there are no reported studies on the de novo design or virtual screening of its analogs. These techniques would be applied once a primary biological target or a significant biological effect is identified.

Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to design new molecules with similar or enhanced activity.

Without a known biological target and a set of active and inactive derivatives of this compound, it is not possible to construct a meaningful pharmacophore model.

In Silico ADMET Prediction for this compound (Theoretical, not experimental data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.govresearchgate.net Various computational models and software are available to predict these properties based on the molecule's structure. ayushcoe.in These predictions help in identifying potential liabilities of a drug candidate before it moves into more resource-intensive testing phases. nih.gov

Predicted ADMET Properties of this compound:

| ADMET Property | Parameter | Predicted Value |

| Absorption | Human Intestinal Absorption (HIA) | Value not publicly available |

| Caco-2 Permeability | Value not publicly available | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Value not publicly available |

| Plasma Protein Binding (PPB) | Value not publicly available | |

| Metabolism | Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP2D6, CYP3A4) | Value not publicly available |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Inhibition | Value not publicly available |

| Toxicity | AMES Mutagenicity | Value not publicly available |

| hERG (human Ether-a-go-go-Related Gene) Inhibition | Value not publicly available |

The data in this table is illustrative of the types of predictions made in an in silico ADMET study. Specific predicted values for this compound are not available in published literature.

Derivatization and Optimization Strategies for N Cyclopentyl 2 Ethylsulfanylbenzamide Scaffolds

Bioisosteric Replacements in N-cyclopentyl-2-ethylsulfanylbenzamide Structure

Bioisosterism, the practice of substituting one chemical moiety with another that produces a similar biological effect, is a powerful tool for fine-tuning the properties of a lead compound. drughunter.comnih.govajptr.com In the context of this compound, bioisosteric replacements can be considered for the three primary components of the molecule: the amide linker, the cyclopentyl group, and the ethylsufanyl moiety.

The central amide bond, while crucial for the structural integrity of many bioactive molecules, can be susceptible to enzymatic hydrolysis. drughunter.com Its replacement with more stable bioisosteres can enhance metabolic stability and improve oral bioavailability. A variety of heterocyclic rings are known to act as effective amide bioisosteres. drughunter.com For instance, a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole could mimic the hydrogen bonding capabilities of the amide while offering a more rigid and metabolically stable alternative.

The N-cyclopentyl group plays a significant role in the lipophilicity and conformational flexibility of the molecule. Small aliphatic rings are increasingly utilized in medicinal chemistry to provide three-dimensional scaffolds that can optimize interactions with biological targets. nih.gov Bioisosteric replacement of the cyclopentyl ring with other cyclic or acyclic structures can modulate these properties. For example, a cyclopropyl (B3062369) or cyclobutyl group could be introduced to alter the conformational constraints and potentially improve binding affinity. nih.govdomainex.co.uk

The 2-ethylsulfanyl group on the benzamide (B126) ring is another key site for modification. The thioether linkage can be a site of metabolic oxidation. Replacing the sulfur atom with other functionalities can influence the electronic properties and metabolic fate of the compound. For example, replacement of the sulfur with an oxygen atom to form an ethoxy group would alter the electronics and hydrogen bonding potential of the substituent.

A comparative table of potential bioisosteric replacements for the key functional groups in this compound is presented below.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Potential Impact |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Enhance metabolic stability, mimic hydrogen bonding | Improved oral bioavailability, altered target binding |

| Amide (-CONH-) | 1,2,3-Triazole | Increase metabolic stability, rigidify the linker | Improved pharmacokinetic profile, potential for new interactions |

| Cyclopentyl | Cyclopropyl | Alter conformational rigidity and lipophilicity | Enhanced potency, improved selectivity |

| Cyclopentyl | Cyclobutyl | Modify size and shape to probe binding pocket | Optimized ligand-receptor interactions |

| Thioether (-S-) | Ether (-O-) | Alter electronic properties and metabolic stability | Modified metabolic profile, altered hydrogen bonding potential |

| Thioether (-S-) | Methylene (-CH2-) | Remove potential site of oxidation | Increased metabolic stability |

Prodrug Strategies for this compound (Theoretical design)

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov For this compound, several theoretical prodrug strategies could be employed to enhance its therapeutic potential.

One common approach involves the modification of the amide nitrogen. An N-acyloxymethyl or N-phosphonooxymethyl group could be introduced, which would be cleaved by esterases or phosphatases, respectively, to regenerate the parent amide. This strategy can improve aqueous solubility and passive membrane permeability. researchgate.net

Another potential strategy is to target specific enzymes that are abundant at the desired site of action. For example, a glycosidic linkage could be attached to the molecule, which would be cleaved by glycosidases. This approach could be particularly useful for targeting specific tissues or cell types. uobasrah.edu.iq

The design of a prodrug requires careful consideration of the linker chemistry to control the rate of drug release. The linker should be stable enough to allow the prodrug to reach its target but labile enough to release the active drug in a timely manner. nih.gov

Below is a table outlining theoretical prodrug strategies for this compound.

| Prodrug Moiety | Linkage to Parent Drug | Activation Mechanism | Therapeutic Goal |

| N-Acyloxymethyl | Amide Nitrogen | Esterase cleavage | Improve solubility and permeability |

| N-Phosphonooxymethyl | Amide Nitrogen | Phosphatase cleavage | Enhance aqueous solubility |

| Glycoside | Amide Nitrogen or aromatic ring | Glycosidase cleavage | Targeted drug delivery |

| Amino Acid Conjugate | Amide Nitrogen | Peptidase cleavage | Improve transport and targeting |

Scaffold Hopping and this compound Derivatives

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This approach is valuable for discovering new chemical series with improved properties or for circumventing existing patents.

Starting from the this compound scaffold, one could envision replacing the central benzamide core with other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features: the cyclopentyl group, the amide-like linker, and the substituted aromatic ring. For example, a substituted pyridine (B92270) or pyrimidine (B1678525) ring could serve as a bioisosteric replacement for the benzene (B151609) ring, potentially leading to new interactions with the biological target.

The choice of a new scaffold is often guided by computational modeling and a deep understanding of the structure-activity relationships of the original compound series. The goal is to preserve the essential binding interactions while exploring new chemical space.

The following table presents potential scaffold hops for the this compound core.

| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantages |

| Benzamide | Pyridine carboxamide | Introduce a nitrogen atom into the aromatic ring | Altered electronics, potential for new hydrogen bonds, improved solubility |

| Benzamide | Thiophene carboxamide | Replace benzene with a five-membered heterocycle | Modified geometry and electronic properties, novel intellectual property |

| Benzamide | Imidazole derivative | Replace the amide and benzene ring with a single heterocycle | Significant structural novelty, potential for improved properties |

Multi-objective Optimization in this compound Lead Generation

Lead generation in drug discovery is a multi-objective optimization problem, where chemists aim to simultaneously improve several parameters, such as potency, selectivity, solubility, and metabolic stability. researchgate.netoptibrium.cominternational-pharma.com Focusing on a single parameter in isolation often leads to the detriment of others. Therefore, a holistic approach is necessary to identify well-balanced drug candidates.

In the context of optimizing this compound, a multi-objective optimization strategy would involve the parallel assessment of multiple properties for each newly synthesized analog. nih.gov This can be facilitated by computational models that predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, in conjunction with in vitro assays.

The use of Pareto optimization can also be a valuable tool. frontiersin.org This method identifies a set of compounds for which no other compound is superior in all objectives. This allows medicinal chemists to explore the trade-offs between different properties and make informed decisions about which compounds to advance.

The following table outlines key parameters that would be considered in a multi-objective optimization campaign for this compound.

| Parameter | Desired Outcome | Assessment Method |

| Target Potency | High | In vitro activity assays |

| Target Selectivity | High | In vitro assays against related targets |

| Aqueous Solubility | High | Thermodynamic or kinetic solubility assays |

| Metabolic Stability | High | In vitro microsomal stability assays |

| Permeability | High | Caco-2 or PAMPA assays |

| hERG Inhibition | Low | In vitro hERG channel assays |

By systematically applying these derivatization and optimization strategies, it is possible to explore the chemical space around the this compound scaffold and identify new analogs with superior therapeutic potential.

Emerging Research Directions and Future Perspectives for N Cyclopentyl 2 Ethylsulfanylbenzamide

Integration of N-cyclopentyl-2-ethylsulfanylbenzamide in Systems Biology Approaches

The traditional reductionist approach in drug discovery, which often focuses on a single target, is progressively being supplemented by systems biology. acs.org This holistic methodology aims to understand the complex interactions of molecules within biological networks. acs.orgnih.gov For this compound, a systems biology approach can elucidate its mechanism of action on a broader scale, identifying not just its primary target but also its influence on interconnected pathways. frontiersin.org

By integrating multi-omics data—such as genomics, proteomics, and metabolomics—researchers can construct comprehensive models of the cellular environment. frontiersin.org These models can then be used to simulate the effects of introducing this compound, predicting its impact on cellular signaling, metabolic fluxes, and gene expression. Such an approach could reveal previously unknown effects and potential new therapeutic indications. nih.gov

A hypothetical workflow for a systems biology investigation of this compound is presented below.

| Phase | Objective | Methodologies | Expected Outcome |

| 1. Data Acquisition | To gather comprehensive data on the molecular changes induced by the compound. | Cell-based assays treated with this compound, followed by transcriptomics, proteomics, and metabolomics analysis. | A multi-layered dataset detailing the compound's impact on various molecular levels. |

| 2. Network Construction | To build a model of the biological pathways affected by the compound. | Integration of omics data into existing biological network maps and databases. frontiersin.org | A visual and computational model of the compound's interaction network. |

| 3. Target Deconvolution | To identify primary and secondary biological targets. | Computational analysis of the interaction network, including techniques like perturbation analysis and flux balance analysis. nih.gov | A prioritized list of potential protein targets and pathways modulated by the compound. |

| 4. Hypothesis Generation & Validation | To formulate and test new hypotheses about the compound's function. | In silico predictions followed by targeted in vitro and in vivo experiments to validate novel targets or pathways. | Confirmed new mechanisms of action and potential for drug repositioning. |

This integrated approach promises to enhance the precision and efficiency of research into this compound, moving beyond a single-target focus to a more comprehensive understanding of its biological role. mlsb.io

Potential for this compound in Novel Assay Development

The development of novel assays is crucial for discovering new applications and understanding the biochemical properties of compounds like this compound. Given that many drugs target enzymes, creating specialized enzyme inhibition assays is a promising avenue. nih.govsci-hub.se Such assays can be designed to screen for new enzymatic targets of the compound or to characterize its inhibitory mechanism in greater detail. numberanalytics.com

The development of robust biochemical assays requires careful consideration of various factors to ensure reliability and reproducibility. youtube.com Key considerations include the choice of substrate, optimization of reaction conditions (pH, temperature), and the selection of a sensitive detection method. numberanalytics.com For this compound, both endpoint and kinetic assays could be developed to measure its effect on enzyme activity over time. youtube.com

Below is a table outlining potential novel assay development strategies for this compound.

| Assay Type | Principle | Application for this compound | Potential Insights |

| High-Throughput Screening (HTS) Assay | Miniaturized and automated assays to test the compound against a large library of enzymes or cellular models. sci-hub.se | To identify novel biological targets and activities. | Discovery of new therapeutic areas for the compound. |

| Mechanism of Action (MOA) Assay | Assays designed to elucidate how the compound inhibits its target, such as determining if it is a competitive, non-competitive, or uncompetitive inhibitor. nih.gov | To gain a deeper understanding of its interaction with known or newly identified targets. | Optimization of the compound for better efficacy and selectivity. |

| Covalent Inhibitor Assay | An enzyme activity-based workflow to identify and characterize covalent inhibitors. nih.gov | To determine if the compound forms a covalent bond with its target, leading to prolonged pharmacodynamic effects. | Information on the duration of action and potential for irreversible inhibition. |

| Biomarker Assay | Assays to measure changes in biomarkers in response to the compound, which can be used for translational studies. mssm.edu | To identify and validate biomarkers that indicate the compound's activity in preclinical and potentially clinical settings. | Facilitation of clinical development and patient stratification. |

Unexplored Biological Activities and Targets of this compound

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. science.gov This suggests that this compound may possess as-yet-unexplored biological activities and targets. Identifying these new activities could open up new avenues for therapeutic development.

One approach to uncover new targets is through computational methods like in silico reverse screening or molecular docking, which can predict potential binding partners for the compound. nih.gov These computational predictions can then be validated through in vitro binding and activity assays. Furthermore, phenotypic screening of this compound in various disease models could reveal unexpected therapeutic effects, which can then be traced back to their molecular targets.

The following table outlines potential areas for exploring new biological activities of this compound.

| Potential Therapeutic Area | Rationale | Possible Unexplored Targets | Investigative Approach |

| Oncology | Many benzamide derivatives exhibit anticancer properties by targeting proteins involved in cell cycle regulation and signaling. | Histone deacetylases (HDACs), protein kinases, components of the BCL2 family. science.gov | Cell proliferation assays in cancer cell lines, followed by target identification studies. |

| Neurodegenerative Diseases | Certain benzamides have shown neuroprotective effects. | Enzymes or receptors involved in neuroinflammation and oxidative stress. | Assays in neuronal cell models of diseases like Alzheimer's or Parkinson's. |

| Infectious Diseases | The benzamide structure is present in some antimicrobial agents. | Essential enzymes in bacteria or viruses. | Screening against a panel of pathogenic microbes. |

| Metabolic Disorders | Some benzamide analogs have been found to have roles in metabolic regulation. researchgate.net | Enzymes and receptors involved in glucose and lipid metabolism. | In vitro assays using relevant cell types like hepatocytes or adipocytes. |

Advanced Synthetic Methodologies for this compound Scale-up (Academic Relevance)

The advancement of synthetic methodologies is crucial for producing this compound and its analogs in a more efficient and scalable manner for research purposes. While traditional methods for benzamide synthesis are well-established, newer, more advanced techniques can offer improvements in yield, purity, and environmental impact. researchgate.net

Recent developments in organic synthesis provide several avenues for the academic-level scale-up of this compound. These methods often focus on milder reaction conditions and the use of more efficient catalysts. For instance, the reaction of benzoic acid derivatives with amines can be catalyzed by boric acid, offering a potentially more sustainable route. youtube.com Another common method involves the reaction of an acid chloride with an amine, which is a robust and high-yielding transformation. youtube.com

A comparison of potential synthetic methods for academic scale-up is provided in the table below.

| Synthetic Method | Reactants | Key Features | Potential Advantages for Research Scale-up |

| Schotten-Baumann Reaction | Acid Chloride (e.g., 2-ethylsulfanylbenzoyl chloride) and Amine (cyclopentylamine) | A well-established method for amide bond formation. youtube.com | High yields and straightforward procedure, suitable for producing moderate quantities for laboratory use. |

| Catalytic Amidation | Carboxylic Acid (e.g., 2-ethylsulfanylbenzoic acid) and Amine (cyclopentylamine) with a catalyst (e.g., boric acid) | Avoids the need to prepare an acid chloride, potentially reducing the number of synthetic steps. youtube.com | Greener and more atom-economical synthesis. |

| Coupling Reagent-Mediated Amidation | Carboxylic Acid and Amine with a coupling reagent (e.g., DCC, EDC) | A versatile method that works well for a wide range of substrates. | Mild reaction conditions, suitable for sensitive substrates and the synthesis of a library of analogs. |

| Rhodium(III)-catalyzed Annulation | Benzamides with allylic alcohols | Can be used to create more complex, cyclic benzamide derivatives. science.gov | Allows for the synthesis of novel analogs with potentially different biological activities. |

Collaborative Research Opportunities in this compound Research

The multifaceted nature of modern drug discovery and chemical biology research necessitates collaboration between different research groups and institutions. mssm.eduacs.org For a compound like this compound, collaborative efforts can significantly accelerate the pace of discovery and translation. schrodinger.com

Opportunities for collaboration exist across various stages of the research pipeline, from fundamental discovery to preclinical development. Academic labs can partner with industry to gain access to compound libraries, high-throughput screening facilities, and expertise in drug development. acs.orgslideshare.net Conversely, industry can benefit from the novel targets and innovative research models developed in academia. schrodinger.com

The table below highlights key areas for collaborative research on this compound.

| Area of Collaboration | Academic Contribution | Industry/CRO Contribution | Potential Outcome |

| Target Identification and Validation | Expertise in disease biology and novel target discovery. mssm.edu | Access to large compound libraries and high-throughput screening platforms. | Identification of new, validated targets for this compound. |

| Lead Optimization | Design and synthesis of novel analogs. utah.edu | Expertise in medicinal chemistry, ADME/Tox profiling, and computational chemistry. | Development of optimized lead compounds with improved properties. |

| Translational Research | Development of relevant in vitro and in vivo disease models. | Resources for preclinical studies, including toxicology and pharmacokinetics. | Advancement of promising compounds towards clinical development. |

| Technology Development | Innovation in assay development and synthetic methods. acs.org | Implementation of cutting-edge technologies and instrumentation at scale. | More efficient and robust research and development processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.